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Compound of Interest

Compound Name: 4-Acetamido-3-chlorobenzoic acid

Cat. No.: B188820

An In-depth Technical Guide on 4-Acetamido-3-
chlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Acetamido-3-chlorobenzoic acid, a substituted aromatic carboxylic acid, holds significant
interest in the fields of medicinal chemistry and drug development. Its structural motifs,
including the acetamido and chloro groups on a benzoic acid backbone, make it a versatile
building block for the synthesis of novel compounds with potential therapeutic applications. This
technical guide provides a comprehensive overview of its chemical structure, properties,
synthesis, and potential biological significance, with a focus on data relevant to researchers
and drug development professionals.

Chemical Structure and Properties

4-Acetamido-3-chlorobenzoic acid is characterized by a benzene ring substituted with a
carboxylic acid group, an acetamido group at position 4, and a chlorine atom at position 3.

Chemical Identifiers:

e CAS Number: 74114-62-8[1][2][3][4]
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e Molecular Formula: CeHsCINO3[1][2][3][4]
e Molecular Weight: 213.62 g/mol [1][2][3][4]

A summary of its known physical and chemical properties is presented in the table below. It is
important to note that while some experimental data is available, other values are predicted.

Property Value Source
Physical State Solid

Melting Point 215 °C [1]
Boiling Point 444.1 °C (Predicted) [1]
Flash Point 222.4 °C (Predicted) [1]
Solubility Soluble in water [1]
SMILES CC(=0)NC1=C(Cl)C=C(C=C1) "

C(=0)0

Spectroscopic Data

Detailed experimental spectroscopic data for 4-Acetamido-3-chlorobenzoic acid is not widely
available in the public domain. However, based on the analysis of structurally related
compounds, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

e 1H NMR: The spectrum would be expected to show distinct signals for the aromatic protons,
the methyl protons of the acetamido group, the amide proton, and the carboxylic acid proton.
The substitution pattern on the aromatic ring would lead to specific splitting patterns for the
aromatic protons.

e 13C NMR: The spectrum would display characteristic peaks for the carbonyl carbons of the
carboxylic acid and the amide, the methyl carbon of the acetamido group, and the carbons of
the aromatic ring, with their chemical shifts influenced by the electron-withdrawing and
electron-donating effects of the substituents.
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Infrared (IR) Spectroscopy (Predicted):

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the
functional groups present in the molecule:

o O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm™1,
e N-H stretch (amide): A band around 3300 cm~1.

e C=0 stretch (carboxylic acid and amide): Strong absorptions in the region of 1700-1650

cm™i.
o C-Cl stretch: A band in the fingerprint region.
Mass Spectrometry (Predicted):

The mass spectrum would show the molecular ion peak (M*) corresponding to the molecular
weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic
acid group, the acetamido group, and other characteristic fragments.

Synthesis of 4-Acetamido-3-chlorobenzoic acid

The synthesis of 4-Acetamido-3-chlorobenzoic acid can be achieved through the acetylation
of 4-amino-3-chlorobenzoic acid. This precursor can be synthesized from commercially
available starting materials. A plausible synthetic workflow is outlined below.
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Synthesis of 4-Acetamido-3-chlorobenzoic acid

Preparation of Precursor Acetylation Reaction
4-Amino-3-chlorobenzoic acid Acetic Anhydride

Reactant

Acetylation

Product

4-Acetamido-3-chlorobenzoic acid

Click to download full resolution via product page

Caption: A general workflow for the synthesis of 4-Acetamido-3-chlorobenzoic acid.

Experimental Protocol: Acetylation of 4-Amino-3-
chlorobenzoic acid

This protocol is adapted from general methods for the N-acetylation of aromatic amines.[5]
Materials:

4-Amino-3-chlorobenzoic acid

Acetic anhydride

Pyridine (anhydrous)

Dichloromethane (DCM) or Ethyl Acetate

1 M Hydrochloric acid (HCI)
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Saturated sodium bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Standard laboratory glassware

Magnetic stirrer

Procedure:

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-3-chlorobenzoic
acid (1.0 equivalent) in anhydrous pyridine.

Cool the solution to 0 °C in an ice bath.

Slowly add acetic anhydride (1.1-1.2 equivalents) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCI (to remove pyridine), saturated sodium
bicarbonate solution, and brine.

Dry the organic layer over anhydrous MgSOa4 or NazSOa.

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield
the crude product.

The crude 4-Acetamido-3-chlorobenzoic acid can be further purified by recrystallization,
for example, from an ethanol/water mixture.

Potential Biological Significance and Applications
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While direct biological studies on 4-Acetamido-3-chlorobenzoic acid are limited in publicly
available literature, the biological activities of its derivatives suggest potential areas of interest
for drug discovery and development.

Potential Therapeutic Applications of Derivatives

4-Acetamido-3-chlorobenzoic acid
(Core Structure)

Derivatization Derivatization
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Caption: Logical relationship of 4-Acetamido-3-chlorobenzoic acid to potential drug
development targets.

o Antiviral Research: Derivatives of the closely related compound, 4-acetamido-3-
aminobenzoic acid, have been synthesized and investigated as potential inhibitors of
microbial neuraminidase.[5] Neuraminidase is a key enzyme for many viruses, including
influenza, making it an attractive target for antiviral drug development.

e Anticancer Research: Studies on derivatives of 4-amino-3-chloro benzoate ester have shown
potential as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a well-
established target in oncology, and its inhibition can be an effective strategy for treating
various cancers.

These findings suggest that 4-Acetamido-3-chlorobenzoic acid is a valuable scaffold for the
design and synthesis of novel inhibitors targeting these and potentially other enzymes and
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receptors. Its chemical functionality allows for diverse modifications to optimize potency,
selectivity, and pharmacokinetic properties.

Conclusion

4-Acetamido-3-chlorobenzoic acid is a chemical entity with significant potential for
researchers and professionals in drug development. This guide has provided a summary of its
known properties and a practical protocol for its synthesis. While comprehensive experimental
data, particularly spectroscopic characterization, is not yet widely available, the demonstrated
biological activity of its derivatives in the areas of antiviral and anticancer research underscores
its importance as a lead compound for further investigation. Future studies focusing on the
detailed biological evaluation of this compound and its novel derivatives are warranted to fully
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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